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Compound of Interest

Compound Name: Fmoc-D-HoPhe-OH

Cat. No.: B557666

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the theoretical properties of (2R)-2-
{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid, commonly known as Fmoc-
D-homophenylalanine. This non-canonical amino acid is a valuable building block in peptide
synthesis, offering unique structural characteristics for the development of novel peptide-based
therapeutics and research tools.

Physicochemical and Computational Properties

Fmoc-D-homophenylalanine is a white to off-white powder.[1] Its fundamental properties are
summarized in the table below, compiled from various chemical suppliers and databases.
These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for
understanding its behavior in different chemical environments.
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Property Value Source
Chemical Formula C25H23NO4 [1112113114]
Molecular Weight 401.45 g/mol [3B1141[5]
CAS Number 135944-09-1 [1][21[3][4]
Appearance White to off-white powder [1]
Melting Point 139 - 146 °C [5]

Optical Rotation

[a]D2° = +8 + 2° (c=1 in DMF)

[5]

Purity 298.0% (HPLC) [4]
Sparingly soluble in water.

Solubility Soluble in organic solvents like  [1]
Dimethylformamide (DMF).

Storage 0-8°C [5]

Computational Data

Computational analysis provides theoretical insights into the molecular properties of Fmoc-D-
homophenylalanine, which are useful in molecular modeling and drug design.

Parameter Value Source
Topological Polar Surface Area
poiog 75.6 A2
(TPSA)
XLogP3-AA 5.6

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

4
Count

Rotatable Bond Count 6
Complexity 566
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Spectroscopic Properties

While a comprehensive public database of interpreted spectra for Fmoc-D-homophenylalanine
is not readily available, the expected spectroscopic features can be inferred from the known
chemical structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic
and aliphatic protons. Key expected signals include:

o Aromatic Protons: Multiple signals in the range of 7.2-7.8 ppm corresponding to the protons
of the phenyl ring and the fluorenyl group.

e Fmoc Group Protons: Characteristic signals for the CH and CHz groups of the
fluorenylmethoxycarbonyl moiety.

» Alpha-Proton: A multiplet corresponding to the proton on the alpha-carbon of the amino acid.

e Beta and Gamma-Protons: Multiplets for the protons on the beta and gamma carbons of the
homophenylalanine side chain.

Amide Proton: A signal for the NH proton of the carbamate linkage.

13C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the 25
carbon atoms in the molecule. Distinctive signals would be observed for the carbonyl carbons
of the carboxyl group and the Fmoc protecting group, the aromatic carbons of the phenyl and
fluorenyl groups, and the aliphatic carbons of the amino acid backbone and side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Fmoc-D-homophenylalanine would exhibit characteristic absorption
bands for its functional groups:

e N-H Stretching: A band around 3300 cm~* corresponding to the amide N-H bond.

e C-H Stretching: Bands in the 2850-3100 cm~! region for aliphatic and aromatic C-H bonds.
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e C=0 Stretching: Strong absorption bands around 1720 cm~* and 1690 cm~1 for the carbonyl
groups of the carboxylic acid and the Fmoc group, respectively.

e C=C Stretching: Bands in the 1450-1600 cm~?* range due to the aromatic rings.

e C-N Stretching: A band in the 1200-1300 cm~1 region.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of Fmoc-D-
homophenylalanine with high accuracy. The fragmentation pattern in tandem MS (MS/MS)
would be expected to show characteristic losses of the Fmoc group, the carboxyl group, and
fragments from the homophenylalanine side chain.

Experimental Protocols
Synthesis of Fmoc-D-homophenylalanine

A general method for the Fmoc protection of an amino acid involves the reaction of the amino
acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-
fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

D-homophenylalanine

e 9-fluorenylmethyl chloroformate (Fmoc-ClI) or N-(9-fluorenylmethoxycarbonyloxy)succinimide
(Fmoc-OSu)

e Sodium bicarbonate or sodium carbonate
e Dioxane or acetone

o Water

o Ethyl acetate

¢ Hexane
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» Hydrochloric acid (for acidification)
Procedure:

e Dissolve D-homophenylalanine in an aqueous solution of sodium bicarbonate or sodium
carbonate.

e Cool the solution in an ice bath.

e Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise to the cooled amino
acid solution with vigorous stirring.

» Allow the reaction to warm to room temperature and stir for several hours until the reaction is
complete (monitored by TLC).

e Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.

» Acidify the aqueous layer to a low pH (around 2) with hydrochloric acid to precipitate the
Fmoc-D-homophenylalanine.

o Extract the product into an organic solvent such as ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the
solvent under reduced pressure.

» Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexane) to yield pure Fmoc-D-homophenylalanine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-homophenylalanine is a key reagent in Fmoc-based SPPS. The following is a
generalized workflow for the incorporation of an Fmoc-D-homophenylalanine residue into a
growing peptide chain on a solid support.

Workflow for a Single Coupling Cycle:
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[ Resin with N-terminal Fmoc-protected peptide j

Fmoc Deprotection
(20% Piperidine in DMF)

Coupling
(Fmoc-D-homophenylalanine, Activator, Base in DMF)

[ Wash (DMF) j

[ Proceed to next coupling cycle or final cleavage j

Click to download full resolution via product page
Fig. 1. Single coupling cycle in Fmoc-SPPS.

Detailed Steps:
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o Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal
amide) with the preceding amino acid already attached and its N-terminal Fmoc group
removed.

 Activation and Coupling:
o Dissolve Fmoc-D-homophenylalanine in a suitable solvent, typically DMF.
o Add an activating agent (e.g., HCTU, HATU) and a base (e.g., DIPEA, NMM).

o Add the activated amino acid solution to the resin and allow it to react for a specified time
(typically 1-2 hours) to form the peptide bond.

e Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess
reagents and byproducts.

o Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the
Fmoc protecting group from the newly added D-homophenylalanine residue, exposing the
free amine for the next coupling step.

e Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc
adduct.

* Repeat: Repeat the coupling and deprotection steps for subsequent amino acids in the
desired sequence.

o Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin
with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like
triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting
groups.

« Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Applications in Drug Development and Research

The incorporation of D-homophenylalanine into peptides can significantly impact their biological
activity and metabolic stability. D-amino acids are generally more resistant to enzymatic
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degradation by proteases, which can lead to a longer in vivo half-life. The extended side chain
of homophenylalanine compared to phenylalanine can also alter the peptide's conformation
and binding affinity to its biological target.

Role in Neuroscience and Opioid Receptor Modulation

Peptides containing D-homophenylalanine have been investigated for their interaction with
opioid receptors. For instance, analogues of Dynorphin A, an endogenous opioid peptide, have
been synthesized with D-homophenylalanine to probe the structure-activity relationships at the
kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in
pain, mood, and addiction.

Kappa-Opioid Receptor Signaling Pathway:

The binding of a Dynorphin A analogue containing D-homophenylalanine to the KOR initiates a
downstream signaling cascade.
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Fig. 2: Kappa-Opioid Receptor Signaling Cascade.
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This pathway highlights the potential of D-homophenylalanine-containing peptides to modulate
key cellular processes, making them attractive candidates for the development of novel
analgesics, antidepressants, and anti-addiction therapies. The unique structural properties of
Fmoc-D-homophenylalanine provide a powerful tool for medicinal chemists to fine-tune the
pharmacological profile of peptide-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557666?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

